2-Hydrazinyl-4-(3,4,5-trimethoxyphenyl)thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydrazinyl-4-(3,4,5-trimethoxyphenyl)thiazole is a heterocyclic compound that features a thiazole ring substituted with a hydrazinyl group at position 2 and a 3,4,5-trimethoxyphenyl group at position 4. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties . The presence of the 3,4,5-trimethoxyphenyl group further enhances its pharmacological potential .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydrazinyl-4-(3,4,5-trimethoxyphenyl)thiazole typically involves the reaction of 3,4,5-trimethoxyphenylacetic acid with thiosemicarbazide under acidic conditions to form the thiazole ring . The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate cyclization .
Industrial Production Methods: This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions: 2-Hydrazinyl-4-(3,4,5-trimethoxyphenyl)thiazole undergoes various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form azides or nitroso derivatives.
Reduction: The compound can be reduced to form hydrazones or amines.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the 5-position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic reagents like bromine (Br2) and chlorinating agents are commonly employed.
Major Products:
Oxidation: Azides and nitroso derivatives.
Reduction: Hydrazones and amines.
Substitution: Halogenated thiazole derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-Hydrazinyl-4-(3,4,5-trimethoxyphenyl)thiazole involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
2-Hydrazino-4-phenylthiazole: Similar structure but lacks the 3,4,5-trimethoxyphenyl group.
Pyridine appended 2-hydrazinylthiazole derivatives: These compounds have a pyridine ring instead of the trimethoxyphenyl group.
Uniqueness: 2-Hydrazinyl-4-(3,4,5-trimethoxyphenyl)thiazole is unique due to the presence of the 3,4,5-trimethoxyphenyl group, which enhances its biological activity and specificity . This group is known for its ability to improve the pharmacokinetic properties of the compound, making it a valuable scaffold for drug development .
Properties
Molecular Formula |
C12H15N3O3S |
---|---|
Molecular Weight |
281.33 g/mol |
IUPAC Name |
[4-(3,4,5-trimethoxyphenyl)-1,3-thiazol-2-yl]hydrazine |
InChI |
InChI=1S/C12H15N3O3S/c1-16-9-4-7(5-10(17-2)11(9)18-3)8-6-19-12(14-8)15-13/h4-6H,13H2,1-3H3,(H,14,15) |
InChI Key |
UPGQDGCBQPQXGE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=CSC(=N2)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.